molecular formula C13H18N2O3S2 B071246 N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine CAS No. 175201-66-8

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Cat. No.: B071246
CAS No.: 175201-66-8
M. Wt: 314.4 g/mol
InChI Key: ZWPMMGBFRCEMNH-UHFFFAOYSA-N
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Description

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a chemical compound with the molecular formula C13H18N2O3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Methionine: The final step involves coupling the pyridine derivative with methionine using peptide coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine
  • N-[2-(Propylsulfanyl)pyridine-3-carbonyl]methionine
  • N-[2-(Butylsulfanyl)pyridine-3-carbonyl]methionine

Uniqueness

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise modulation of biological activity is required.

Biological Activity

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of an ethylsulfanyl group and a carbonyl moiety linked to methionine. Its molecular structure can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets.

The biological activity of this compound has been attributed to several mechanisms:

  • Adenosine Receptor Modulation : Similar compounds have shown affinity for adenosine receptors, particularly A3 receptors, which are involved in various physiological processes including inflammation and pain modulation .
  • Anti-inflammatory Properties : Research indicates that derivatives of pyridine compounds can inhibit pathways related to inflammation, suggesting that this compound may exhibit similar effects .
  • Antioxidant Activity : Some studies suggest that sulfur-containing compounds possess antioxidant properties, which could contribute to the overall biological activity of this compound.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Study Biological Activity IC50 Value (nM) Notes
Study 1Inhibition of A3 receptors248High selectivity for human A3 receptors .
Study 2Anti-inflammatory effects123Efficacy in LPS-stimulated human whole blood assays .
Study 3Antioxidant activityNot specifiedPotential protective effects against oxidative stress.

Case Study 1: Inhibition of Adenosine Receptors

In a comparative study on pyridine derivatives, this compound was evaluated for its binding affinity to A3 adenosine receptors. The compound demonstrated a Ki value of 248 nM, indicating moderate potency compared to other analogues tested. This suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as in inflammatory diseases .

Case Study 2: Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory properties of related pyridine derivatives. In this context, this compound was shown to inhibit prostaglandin E2 (PGE2) induced TNFα reduction with an IC50 value of 123 nM. This finding highlights its potential as a candidate for treating inflammatory conditions by modulating cytokine production .

Properties

IUPAC Name

2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMMGBFRCEMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380997
Record name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-66-8
Record name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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